Rhodanine, 3-benzylideneamino
Overview
Description
Rhodanine, 3-benzylideneamino is a heterocyclic compound that belongs to the rhodanine family. Rhodanine derivatives are known for their diverse biological activities, including anticancer, antibacterial, and antidiabetic properties . The compound features a thiazolidine ring with a benzylideneamino group attached, making it a valuable scaffold in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: Rhodanine, 3-benzylideneamino can be synthesized through a two-step reaction method. The first step involves the condensation of rhodanine with an aromatic aldehyde under basic conditions to form the Schiff base . The reaction typically occurs in an aqueous medium at room temperature, making it an environmentally friendly process .
Industrial Production Methods: Industrial production of rhodanine derivatives often employs green chemistry techniques. Methods such as microwave irradiation, ultrasonic irradiation, and solvent-free synthesis are used to enhance yield and reduce environmental impact .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
Rhodanine, 3-benzylideneamino has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as an enzyme inhibitor, particularly against α-amylase and carbonic anhydrase
Medicine: Explored for its anticancer, antibacterial, and antidiabetic properties
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of rhodanine, 3-benzylideneamino involves its interaction with specific molecular targets. For instance, it inhibits carbonic anhydrase by binding to the active site of the enzyme, thereby preventing the hydration of carbon dioxide . Molecular docking studies have shown that the compound fits well into the enzyme’s active pocket, supported by hydrogen bonding and hydrophobic interactions .
Comparison with Similar Compounds
Rhodanine: The parent compound, known for its broad spectrum of biological activities.
Thiazolidinedione: Shares a similar thiazolidine ring structure and is used in antidiabetic drugs.
Benzylidene derivatives: Compounds with similar benzylidene groups, often studied for their biological activities.
Uniqueness: Rhodanine, 3-benzylideneamino stands out due to its specific combination of the rhodanine scaffold and the benzylideneamino group, which imparts unique biological properties. Its ability to inhibit multiple enzymes and its potential in drug discovery make it a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
3-[(E)-benzylideneamino]-2-sulfanylidene-1,3-thiazolidin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2OS2/c13-9-7-15-10(14)12(9)11-6-8-4-2-1-3-5-8/h1-6H,7H2/b11-6+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSDMGFHQRBMZJS-IZZDOVSWSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=S)S1)N=CC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(=O)N(C(=S)S1)/N=C/C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2OS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20429638 | |
Record name | NSC231646 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20429638 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4992-28-3 | |
Record name | NSC231646 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=231646 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC231646 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20429638 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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